5-Methylindeno[1,2-b]indol-10(5H)-one
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Overview
Description
5-Methylindeno[1,2-b]indol-10(5H)-one is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that contain a fused ring system consisting of a benzene ring and a pyrrole ring This specific compound is characterized by the presence of a methyl group at the 5-position and a ketone group at the 10-position of the indeno[1,2-b]indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylindeno[1,2-b]indol-10(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis is a well-known method for preparing indole derivatives. This method typically involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methylindeno[1,2-b]indol-10(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
5-Methylindeno[1,2-b]indol-10(5H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Methylindeno[1,2-b]indol-10(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure without the methyl and ketone groups.
1-Methylindole: Contains a methyl group at the 1-position instead of the 5-position.
2-Methylindole: Methyl group at the 2-position.
3-Methylindole:
4-Methylindole: Methyl group at the 4-position.
6-Methylindole: Methyl group at the 6-position.
7-Methylindole: Methyl group at the 7-position.
Uniqueness
5-Methylindeno[1,2-b]indol-10(5H)-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
67987-46-6 |
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Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
5-methylindeno[1,2-b]indol-10-one |
InChI |
InChI=1S/C16H11NO/c1-17-13-9-5-4-8-12(13)14-15(17)10-6-2-3-7-11(10)16(14)18/h2-9H,1H3 |
InChI Key |
DKQWGEKMUULWBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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